molecular formula C11H15Cl2N3 B2723090 1-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine dihydrochloride CAS No. 1189462-86-9

1-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B2723090
CAS No.: 1189462-86-9
M. Wt: 260.16
InChI Key: SZCVCXFRGGHBGE-UHFFFAOYSA-N
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Description

1-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine dihydrochloride is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a pyrazole ring substituted with a 4-methylbenzyl group and an amine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine dihydrochloride typically involves the reaction of 4-methylbenzyl chloride with 1H-pyrazol-4-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction rates. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    1-(4-Methylbenzyl)piperazine: Shares a similar benzyl group but differs in the core structure.

    1-(4-Methylphenyl)-1H-pyrazole: Similar pyrazole ring but lacks the amine group.

    4-(2-Thienyl)-1-(4-Methylbenzyl)-1H-Imidazole: Contains a thienyl group instead of a pyrazole ring .

Uniqueness: 1-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a pyrazole ring with a 4-methylbenzyl group and an amine group makes it a versatile compound for various applications .

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]pyrazol-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c1-9-2-4-10(5-3-9)7-14-8-11(12)6-13-14;;/h2-6,8H,7,12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCVCXFRGGHBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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